- Molecular mechanism of ATP versus GTP selectivity of adenylate kinase, Proceedings of the National Academy of Sciences of the United States of America, 2018, 115(12), 3012-3017

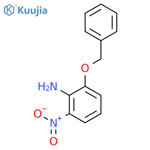

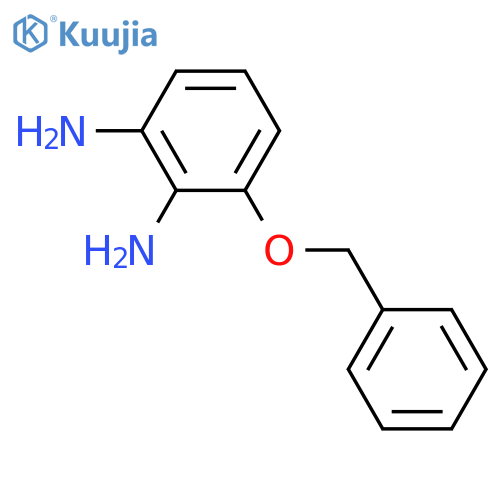

Cas no 89521-55-1 (3-(Benzyloxy)benzene-1,2-diamine)

89521-55-1 structure

Nome del prodotto:3-(Benzyloxy)benzene-1,2-diamine

Numero CAS:89521-55-1

MF:C13H14N2O

MW:214.263062953949

MDL:MFCD24646615

CID:597773

3-(Benzyloxy)benzene-1,2-diamine Proprietà chimiche e fisiche

Nomi e identificatori

-

- 3-(Benzyloxy)benzene-1,2-diamine

- 3-phenylmethoxybenzene-1,2-diamine

- AK145408

- 1,2-Benzenediamine, 3-(phenylmethoxy)-

- O-benzyl-2,3-diaminophenol

- 3-benzyloxy-1,2-diaminobenzene

- NSGSUVJJLZZPPY-UHFFFAOYSA-N

- FCH1963171

- AX8283465

- ST24041541

- 3-(Phenylmethoxy)-1,2-benzenediamine (ACI)

-

- MDL: MFCD24646615

- Inchi: 1S/C13H14N2O/c14-11-7-4-8-12(13(11)15)16-9-10-5-2-1-3-6-10/h1-8H,9,14-15H2

- Chiave InChI: NSGSUVJJLZZPPY-UHFFFAOYSA-N

- Sorrisi: O(CC1C=CC=CC=1)C1C(N)=C(N)C=CC=1

Proprietà calcolate

- Conta donatori di obbligazioni idrogeno: 2

- Conta accettatore di obbligazioni idrogeno: 3

- Conta atomi pesanti: 16

- Conta legami ruotabili: 3

- Complessità: 204

- Superficie polare topologica: 61.3

- XLogP3: 2

3-(Benzyloxy)benzene-1,2-diamine Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JE236-50mg |

3-(Benzyloxy)benzene-1,2-diamine |

89521-55-1 | 98% | 50mg |

170.0CNY | 2021-07-12 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1068381-100mg |

3-(Benzyloxy)benzene-1,2-diamine |

89521-55-1 | 97% | 100mg |

¥169.00 | 2024-04-26 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B88750-100mg |

3-(Benzyloxy)benzene-1,2-diamine |

89521-55-1 | 98% | 100mg |

¥64.0 | 2023-09-08 | |

| Chemenu | CM126122-1g |

3-(benzyloxy)benzene-1,2-diamine |

89521-55-1 | 95+% | 1g |

$337 | 2021-06-17 | |

| Ambeed | A371497-250mg |

3-(Benzyloxy)benzene-1,2-diamine |

89521-55-1 | 98% | 250mg |

$26.0 | 2024-04-16 | |

| abcr | AB441819-100mg |

3-(Benzyloxy)benzene-1,2-diamine; . |

89521-55-1 | 100mg |

€116.90 | 2025-02-14 | ||

| abcr | AB441819-250mg |

3-(Benzyloxy)benzene-1,2-diamine; . |

89521-55-1 | 250mg |

€186.60 | 2025-02-14 | ||

| Ambeed | A371497-5g |

3-(Benzyloxy)benzene-1,2-diamine |

89521-55-1 | 98% | 5g |

$448.0 | 2024-04-16 | |

| 1PlusChem | 1P0040BF-100mg |

3-(Benzyloxy)benzene-1,2-diamine |

89521-55-1 | 98% | 100mg |

$16.00 | 2025-02-20 | |

| eNovation Chemicals LLC | Y1223777-10g |

3-(benzyloxy)benzene-1,2-diamine |

89521-55-1 | 95% | 10g |

$1150 | 2025-02-28 |

3-(Benzyloxy)benzene-1,2-diamine Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Stannous chloride Solvents: Ethanol ; overnight, rt → 80 °C; 80 °C → 0 °C

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol

Riferimento

- Novel 1H-benzimidazol-4-ols with potent 5-lipoxygenase inhibitory activity, Journal of Medicinal Chemistry, 1987, 30(12), 2216-21

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Sodium iodide Catalysts: Potassium bicarbonate , Potassium carbonate

Riferimento

- Synthesis of the metabolites of oxapadol, a new nonnarcotic analgesic agent, Journal of Heterocyclic Chemistry, 1983, 20(6), 1525-32

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Stannous chloride Solvents: Ethanol ; 5 h, reflux; cooled

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 9

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 9

Riferimento

- Exploration of SAR for novel 2-benzylbenzimidazole analogs as inhibitor of transcription factor NF-κB, Archives of Pharmacal Research, 2017, 40(4), 469-479

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Stannous chloride Solvents: Ethanol ; 10 min, 140 °C

Riferimento

- Design, Synthesis and Biological Evaluation of Novel Inhibitors of Trypanosoma brucei Pteridine Reductase 1, ChemMedChem, 2011, 6(2), 302-308

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: Stannous chloride Solvents: Ethanol ; 10 min, 140 °C

Riferimento

- Fragment-Based Drug Discovery of Inhibitors of Phosphopantetheine Adenylyltransferase from Gram-Negative Bacteria, Journal of Medicinal Chemistry, 2018, 61(8), 3309-3324

3-(Benzyloxy)benzene-1,2-diamine Raw materials

3-(Benzyloxy)benzene-1,2-diamine Preparation Products

3-(Benzyloxy)benzene-1,2-diamine Letteratura correlata

-

Roger Y. Bello Faraday Discuss., 2021,228, 378-393

-

Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160

-

Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617

-

Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729

-

Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840

89521-55-1 (3-(Benzyloxy)benzene-1,2-diamine) Prodotti correlati

- 20012-63-9(2-(benzyloxy)aniline)

- 1804484-23-8(Ethyl 2-methyl-3-nitro-4-(trifluoromethoxy)pyridine-6-acetate)

- 1525806-33-0(3-(3-ethoxyphenyl)butan-1-amine)

- 899214-30-3(3-(4-methoxybenzenesulfonyl)-1,6-dimethyl-1,4-dihydroquinolin-4-one)

- 1861408-33-4(spiro[bicyclo[2.2.2]octane-2,3'-[1,4]oxazolidin]-5'-one)

- 850910-56-4(4-(azepane-1-sulfonyl)-N-(2Z)-3-ethyl-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide)

- 1351588-54-9(3-(4-methoxyphenyl)-1-{1-oxa-4-thia-8-azaspiro4.5decan-8-yl}propan-1-one)

- 1219913-60-6(2-(ethylsulfanyl)-N-1-(furan-2-yl)propan-2-ylbenzamide)

- 941899-74-7(N-2-(dimethylamino)-2-4-(dimethylamino)phenylethyl-4,5-dimethoxy-2-nitrobenzamide)

- 2229349-59-9(1-{5-(dimethylamino)methyl-1,3-thiazol-2-yl}-2,2-difluorocyclopropan-1-amine)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:89521-55-1)3-(Benzyloxy)benzene-1,2-diamine

Purezza:99%

Quantità:5g

Prezzo ($):403.0